molecular formula C8H7Br2F6N B4297836 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Cat. No. B4297836
M. Wt: 390.95 g/mol
InChI Key: JWJVSPNLWDYONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is a bicyclic compound that has been extensively studied for its potential applications in scientific research. This compound has unique chemical properties that make it an ideal candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves the inhibition of acetylcholine esterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which in turn leads to an overstimulation of the postsynaptic membrane. This overstimulation can lead to various physiological effects, which can be studied using this compound.
Biochemical and Physiological Effects:
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been found to have various biochemical and physiological effects. It has been shown to induce muscle contractions, which can be used to study the mechanisms of action of various neuromuscular diseases. It has also been found to induce seizures, which can be used to study the mechanisms of action of various epileptic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane in laboratory experiments is its potency as an acetylcholine esterase inhibitor. This property makes it an ideal candidate for studying the mechanisms of action of various neuromuscular diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane. One direction is the study of its potential use as a therapeutic agent for various neuromuscular diseases. Another direction is the study of its potential use as a tool for studying the mechanisms of action of various epileptic disorders. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
In conclusion, 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is a compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it an ideal candidate for various laboratory experiments, particularly those involving the study of neuromuscular diseases and epileptic disorders. While there are limitations to its use, further research is needed to determine its potential as a therapeutic agent and its effects on human health.

Scientific Research Applications

6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been extensively used in scientific research for various applications. It has been found to be a potent inhibitor of acetylcholine esterase, which is an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes it an ideal candidate for studying the mechanisms of action of various neuromuscular diseases.

properties

IUPAC Name

6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F6N/c9-3-1-2-4(10)5(3)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSPNLWDYONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Br)NC2(C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 3
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 4
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 5
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 6
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

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